molecular formula C17H18ClN B2524409 1-Benzhydryl-3-chloro-3-methylazetidine CAS No. 1613721-74-6

1-Benzhydryl-3-chloro-3-methylazetidine

Cat. No. B2524409
CAS RN: 1613721-74-6
M. Wt: 271.79
InChI Key: BJNFCYWEFNNULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-3-chloro-3-methylazetidine is a versatile chemical compound used in scientific research. Its unique structure enables exploration of various applications, ranging from drug synthesis to material science. It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular formula of 1-Benzhydryl-3-chloro-3-methylazetidine is C17H18ClN . Its InChI code is 1S/C17H18ClN/c1-17(18)12-19(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 .


Physical And Chemical Properties Analysis

1-Benzhydryl-3-chloro-3-methylazetidine has a molecular weight of 271.79 . It is a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found .

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-chloro-3-methylazetidine is not specified in the sources I found. Its use in scientific research suggests that it may have diverse mechanisms of action depending on the specific context.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains important information about the safe handling, storage, and disposal of the compound, as well as its health hazards .

properties

IUPAC Name

1-benzhydryl-3-chloro-3-methylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN/c1-17(18)12-19(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNFCYWEFNNULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-chloro-3-methyl-azetidine

Synthesis routes and methods

Procedure details

To a mixture of TEA (30 g, 296 mmol) and 1-benzhydryl-3-methyl-azetidin-3-ol (30 g, 118 mmol) in DCM (300 mL) at 0° C. was added a solution of methanesulfonyl chloride (20.49 g, 179 mmol) in DCM (15 mL) keeping the internal temperature below 5° C. The mixture was stirred at ambient temperature for 20 h and quenched by addition of water (50 mL). The organic phase was separated, dried over anhydrous Na2SO4 and evaporated in vacuo. The residue was purified by column chromatography on silica gel (eluting with 0% EtOAc to 50% EtOAc in petroleum ether) to give 1-benzhydryl-3-chloro-3-methyl-azetidine (7 g, 22%): 1H NMR (CDCl3, 400 MHz): δ7.42-7.45 (m, 4H), 7.27-7.31 (m, 4H), 7.18-7.23 (m, 2H), 4.48 (s, 1H), 3.38-3.44 (m, 4H), 1.87 (s, 3H) and methanesulfonic acid 1-benzhydryl-3-methyl-azetidin-3-yl ester (16 g, 41%). 1H NMR (CDCl3, 400 MHz): δ7.40-7.37 (m, 4H), 7.20-7.28 (m, 4H), 7.16-7.20 (m, 2H), 4.42 (s, 1H), 3.33 (s, 4H), 3.02 (s, 3H), 1.90 (s, 3H).
[Compound]
Name
TEA
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20.49 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

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